MM-589 is classified as a macrocyclic peptidomimetic inhibitor. Its development is rooted in structure-based design strategies aimed at targeting protein-protein interactions, specifically the WDR5-MLL complex. The compound was identified through high-throughput screening and further optimized based on its binding affinity and biological activity against MLL H3K4 methyltransferase activity, which is critical for gene expression regulation in cancer cells .
The synthesis of MM-589 involves several key steps that leverage modern organic chemistry techniques. The initial design focused on creating a macrocyclic structure that could effectively mimic peptide interactions with WDR5.
MM-589 exhibits a complex molecular structure characterized by its macrocyclic nature, which is essential for its biological activity.
MM-589 primarily participates in non-covalent interactions with WDR5, including hydrogen bonding and hydrophobic interactions. These interactions are vital for:
The mechanism of action of MM-589 involves:
MM-589 possesses several notable physical and chemical properties:
The primary applications of MM-589 are centered around cancer research and drug development:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: